5-(Aminomethyl)nicotinonitrile

Description

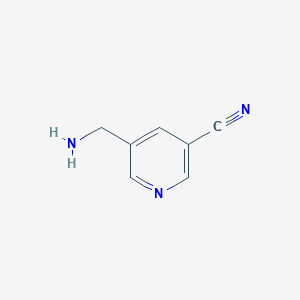

5-(Aminomethyl)nicotinonitrile (CAS: 94413-65-7) is a pyridine derivative featuring a nitrile group at the 3-position and an aminomethyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₇H₇N₃, with a molecular weight of 133.15 g/mol (calculated).

Properties

IUPAC Name |

5-(aminomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGJGUXPSUGYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283891 | |

| Record name | 5-(Aminomethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-65-7 | |

| Record name | 5-(Aminomethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94413-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)nicotinonitrile typically involves multi-component reactions. One common method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . Another approach involves the Dimroth rearrangement of chalcones with nucleophilic reagents such as secondary heterocyclic amines and sodium alcoholate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of catalysts in aqueous media can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Electrophiles such as alkyl halides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(Aminomethyl)nicotinonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the development of materials with specific photophysical properties

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)nicotinonitrile involves its interaction with various molecular targets. The nitrile group can enhance binding affinity to specific targets, improving the pharmacokinetic profile of parent drugs and reducing drug resistance . The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 5-(Aminomethyl)nicotinonitrile and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 94413-65-7 | C₇H₇N₃ | 133.15 | 5-aminomethyl, 3-cyano |

| 5-(Hydroxymethyl)nicotinonitrile | 135124-71-9 | C₇H₆N₂O | 134.14 | 5-hydroxymethyl, 3-cyano |

| 2-Amino-6-methylnicotinonitrile | 84647-20-1 | C₇H₇N₃ | 133.15 | 2-amino, 6-methyl, 3-cyano |

| 6-Amino-5-nitropicolinonitrile | Not provided | C₆H₄N₄O₂ | 164.12 (calculated) | 6-amino, 5-nitro, 2-cyano (picoline) |

| 4-Amino-5-methoxynicotinonitrile | Not provided | C₇H₇N₃O | 161.15 (calculated) | 4-amino, 5-methoxy, 3-cyano |

| 5-Acetyl-6-methyl-2-piperidinonicotinonitrile | 121348-11-6 | C₁₄H₁₈N₄O (estimated) | 258.33 (estimated) | 5-acetyl, 6-methyl, 2-piperidino, 3-cyano |

Key Differences and Implications

Functional Group Reactivity: The aminomethyl group in this compound confers basicity and nucleophilicity, making it suitable for forming salts (e.g., hydrochloride) or participating in condensation reactions . In contrast, 5-(Hydroxymethyl)nicotinonitrile contains a hydroxyl group, which enables hydrogen bonding but reduces nucleophilicity compared to the amine .

Electronic Effects: Nitro groups (e.g., in 6-Amino-5-nitropicolinonitrile) are strong electron-withdrawing groups, which decrease ring electron density and may enhance stability but reduce reactivity in electrophilic substitutions .

Steric and Synthetic Considerations: Bulky substituents like the piperidino and acetyl groups in 5-Acetyl-6-methyl-2-piperidinonicotinonitrile introduce steric hindrance, likely complicating synthesis but improving target specificity in drug design .

Solubility and Stability

- This compound: Expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to its amine group. The hydrochloride salt form may enhance aqueous solubility .

- 5-(Hydroxymethyl)nicotinonitrile: Higher polarity from the hydroxyl group could improve solubility in alcohols but may necessitate protection during synthetic steps to prevent oxidation .

- 6-Amino-5-nitropicolinonitrile: Nitro groups typically reduce solubility but improve thermal stability, making it suitable for high-energy materials or explosives research .

Biological Activity

5-(Aminomethyl)nicotinonitrile is an organic compound characterized by its molecular formula C₇H₇N₃. It features a nicotinonitrile core with an aminomethyl group at the 5-position of the pyridine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in both medicinal chemistry and biological research.

The synthesis of this compound typically employs multi-component reactions involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide is often used as a catalyst in aqueous media for these reactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which further enhance its utility in synthesizing more complex molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or metabolic pathways, although specific targets remain to be fully elucidated.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 14 |

| Bacillus subtilis | 20 |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. A notable case study involved the compound's effect on breast cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability.

Case Study: Effect on Breast Cancer Cell Lines

- Cell Line: MCF-7

- Concentration Range: 10 µM to 100 µM

- Results: Significant reduction in cell viability observed at concentrations above 50 µM after 48 hours of treatment.

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitrile group enhances binding affinity to specific targets, potentially improving pharmacokinetic profiles and reducing drug resistance. This interaction may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Modulation of Signaling Pathways: It may influence pathways involved in cell growth and apoptosis.

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds such as nicotinonitrile and other aminonitriles to better understand its unique properties and efficacy.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Nicotinonitrile | Moderate | Low |

| 2-Amino nicotinonitrile | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.